molecular formula C17H18N2O3 B8432801 6-Methylpyridine-2-carboxylic acid (6-acetyl-3-methoxy-2-methylphenyl)-amide

6-Methylpyridine-2-carboxylic acid (6-acetyl-3-methoxy-2-methylphenyl)-amide

Cat. No. B8432801
M. Wt: 298.34 g/mol
InChI Key: HHSHYBOKYVTAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741926B2

Procedure details

6-Methylpicolinic acid (1.12 g, 8.167 mmol) was dissolved in dry DCM (100 ml) and kept on an ice-bath. Then, 6-acetyl-3-methoxy-2-methylaniline (1.48 g, 8.17 mmol) and pyridine (6.6 mL, 0.082 mol) were added followed by drop wise addition of POCl3 (1.53 mL, 0.016 mol) over 15 minutes. The resulting solution was stirred at −5° C. for 1 h. Then, water (100 mL) was added carefully and after 5 min of stirring, NaOH (40%, 20 mL) was subsequently added drop wise followed by the separation of the organic layer. The water layer was extracted three times with CH2Cl2, and the combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (Heptane/AcOEt, 3:1) to give the title compound (2.1 g, 86%): m/z=299 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[C:11]([C:14]1[C:19]([NH2:20])=[C:18]([CH3:21])[C:17]([O:22][CH3:23])=[CH:16][CH:15]=1)(=[O:13])[CH3:12].N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[C:11]([C:14]1[C:19]([NH:20][C:8]([C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)=[O:10])=[C:18]([CH3:21])[C:17]([O:22][CH3:23])=[CH:16][CH:15]=1)(=[O:13])[CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=C1N)C)OC
Name
Quantity
6.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.53 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept on an ice-bath
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
wise followed by the separation of the organic layer
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted three times with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Heptane/AcOEt, 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(=C1NC(=O)C1=NC(=CC=C1)C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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